2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13632896
InChI: InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2
SMILES: C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol

2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

CAS No.:

Cat. No.: VC13632896

Molecular Formula: C14H14ClNO

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one -

Specification

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
IUPAC Name 2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2
Standard InChI Key KHICWBBWZMQJKM-UHFFFAOYSA-N
SMILES C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl
Canonical SMILES C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1-azabicyclo[2.2.2]octane (quinuclidine) system, a bridged bicyclic amine known for its rigid, chair-like conformation. Positioned at the C2 carbon of this framework is a methylidene group (-CH=) linked to a 4-chlorophenyl ring. The conjugation between the aromatic chlorophenyl group and the bicyclic system introduces significant electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Molecular FormulaC₁₄H₁₄ClNO
Molecular Weight247.72 g/mol
CAS Registry Number54529-43-0

Stereochemical Considerations

The methylidene group at C2 introduces geometric isomerism. The (2Z)-configuration, where the chlorophenyl group and the ketone at C3 are on the same side of the double bond, is the predominant form reported in commercial samples . This stereochemistry impacts crystallization behavior and solubility, as evidenced by supplier data noting its liquid or crystalline forms depending on purity .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step sequence anchored by aldol condensation and selective reduction.

Aldol Condensation

A common approach involves reacting 4-chlorobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) under basic conditions. This step forms the α,β-unsaturated ketone via dehydration, with catalysts such as diazabicyclo[5.4.0]undec-7-ene (DBU) enhancing yield .

Quinuclidin-3-one+4-ChlorobenzaldehydeBase2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one\text{Quinuclidin-3-one} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{Base}} \text{2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one}

Reduction and Functionalization

Post-condensation, the ketone moiety can be reduced to an alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding intermediates like 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol. Subsequent halogenation with thionyl chloride (SOCl₂) and catalytic hydrogenation over palladium (Pd/C) enables further derivatization .

Process Optimization

Patent literature highlights the importance of solvent selection and temperature control to minimize side products. For instance, tetrahydrofuran (THF) at -78°C suppresses polymerization during aldehyde reductions, while Raney nickel catalyzes dechlorination without disrupting the bicyclic framework .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Aldol CondensationDBU, THF, 25°C, 12h78
Ketone ReductionNaBH₄, MeOH, 0°C, 2h92
HalogenationSOCl₂, neat, RT, 6h85

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber glass at ambient temperature .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the carbonyl (C=O) stretch. The C-Cl vibration appears at 750 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.35 (d, J = 8.5 Hz, 2H, Ar-H), δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H), δ 6.45 (s, 1H, CH=), δ 3.20–3.50 (m, 6H, bicyclic H) .

    • ¹³C NMR: δ 198.5 (C=O), 136.2 (C-Cl), 128.9–132.1 (Ar-C), 122.4 (CH=), 50.1–60.3 (bicyclic C) .

Applications in Pharmaceutical Research

Biological Activity

While direct pharmacological data are sparse, structural analogs demonstrate acetylcholinesterase inhibition and anticancer activity. The chlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration in neurological studies .

Intermediate Utility

The compound serves as a precursor to quinuclidine derivatives with enhanced bioactivity. For example, reductive amination of the ketone produces secondary amines evaluated as muscarinic receptor agonists .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator